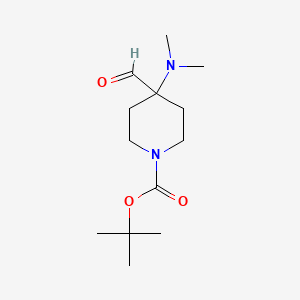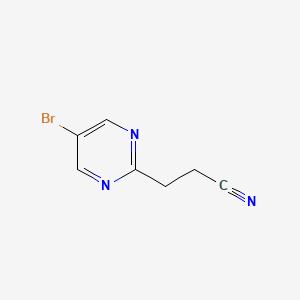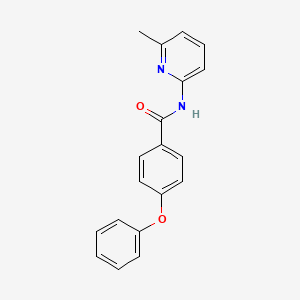
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 6-methyl-2-pyridinol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a selective beta-2 adrenergic receptor agonist, stimulating the dilation of bronchial smooth muscles and increasing airflow in the lungs. Additionally, it modulates the immune response by stimulating the production of interleukin-10 (IL-10), an anti-inflammatory cytokine.
Comparaison Avec Des Composés Similaires
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine can be compared with similar compounds such as:
2-[(6-Methylpyridin-3-yl)oxy]propan-1-amine: This compound has a similar structure but differs in the position of the methyl group on the pyridine ring.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: This compound has an additional methyl group on the amine nitrogen, which affects its chemical properties and biological activities.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-(6-methylpyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-8-4-2-5-9(11-8)12-7-3-6-10/h2,4-5H,3,6-7,10H2,1H3 |
Clé InChI |
YLFAPBUHBYWJBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)

![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)


![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)




![2-Amino-1-[4-(1-methylethoxy)phenyl]ethanone](/img/structure/B13586551.png)
